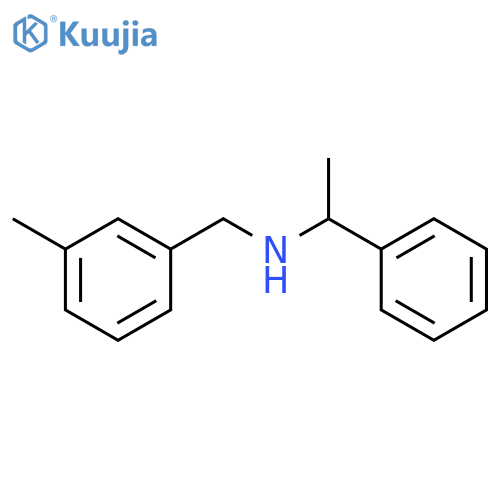Cas no 356530-62-6 (N-(3-Methylbenzyl)-1-phenylethanamine)

N-(3-Methylbenzyl)-1-phenylethanamine 化学的及び物理的性質
名前と識別子
-
- N-(3-Methylbenzyl)-1-phenylethanamine
- (3-methylbenzyl)(1-phenylethyl)amine(SALTDATA: HCl)
- N-[(3-methylphenyl)methyl]-1-phenylethanamine
- AC1MX42F
- AG-F-23638
- Ambcb6596991
- CTK4H5044
- MolPort-002-345-731
- Oprea1_453781
- STK052871
- N-(3-methylbenzyl)-1-phenylethan-1-amine
- AKOS000222496
- (3-Methylbenzyl)(1-phenylethyl)amine x1hcl
- AKOS017269402
- 356530-62-6
- DB-189725
- DTXSID80396736
- (3-METHYLBENZYL)(1-PHENYLETHYL)AMINE
-
- MDL: MFCD03210632
- インチ: InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3
- InChIKey: RIJGFBBPMPGCJT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 225.15200
- どういたいしつりょう: 225.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03000
- LogP: 4.23670
N-(3-Methylbenzyl)-1-phenylethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M103688-50mg |
N-(3-Methylbenzyl)-1-phenylethanamine |
356530-62-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103688-100mg |
N-(3-Methylbenzyl)-1-phenylethanamine |
356530-62-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M103688-500mg |
N-(3-Methylbenzyl)-1-phenylethanamine |
356530-62-6 | 500mg |
$ 80.00 | 2022-06-04 |
N-(3-Methylbenzyl)-1-phenylethanamine 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
N-(3-Methylbenzyl)-1-phenylethanamineに関する追加情報
Professional Introduction to N-(3-Methylbenzyl)-1-phenylethanamine (CAS No. 356530-62-6)
N-(3-Methylbenzyl-1-phenylethanamine) is a significant compound in the field of pharmaceutical chemistry, with a CAS number of 356530-62-6. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-(3-Methylbenzyl)-1-phenylethanamine consists of a benzyl group attached to an amine-substituted ethyl chain, which contributes to its distinct chemical behavior and reactivity.
The synthesis of N-(3-Methylbenzyl)-1-phenylethanamine involves a series of well-defined organic reactions, typically starting from readily available precursors such as benzyl bromide and phenethylamine. The introduction of the methyl group at the 3-position of the benzyl ring enhances the compound's solubility and stability, making it more suitable for various chemical transformations. This modification also influences its electronic properties, which are crucial for its interaction with biological targets.
In recent years, N-(3-Methylbenzyl)-1-phenylethanamine has been studied for its potential role in drug development. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, including those with therapeutic implications. Researchers have explored its utility in creating novel ligands for receptor binding studies, particularly in the context of neurokinin receptors and other G protein-coupled receptors (GPCRs). The compound's ability to modulate receptor activity has opened new avenues for the discovery of potential therapeutic agents.
One of the most intriguing aspects of N-(3-Methylbenzyl)-1-phenylethanamine is its pharmacological profile. Preliminary studies have indicated that it may exhibit agonistic or antagonistic effects on certain receptors, depending on the specific substitution patterns and environmental conditions. These findings are particularly relevant in the context of developing treatments for neurological disorders, where precise receptor modulation is essential. The compound's versatility as a building block has also led to investigations into its role in combinatorial chemistry and high-throughput screening (HTS) campaigns.
The chemical stability and reactivity of N-(3-Methylbenzyl)-1-phenylethanamine have been extensively characterized. Its resistance to degradation under various conditions makes it a reliable choice for long-term storage and transportation. Additionally, its compatibility with a wide range of solvents and reaction conditions enhances its utility in synthetic chemistry. These properties have made it a preferred candidate for industrial applications, where consistency and reproducibility are paramount.
Recent advancements in computational chemistry have further illuminated the potential of N-(3-Methylbenzyl)-1-phenylethanamine. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict and optimize its pharmacological effects. These computational approaches have complemented experimental work, leading to a more comprehensive understanding of the compound's behavior at both molecular and cellular levels.
The role of N-(3-Methylbenzyl)-1-phenylethanamine in drug discovery is not limited to small molecule therapeutics. Its structural motifs have been incorporated into peptidomimetics and other large molecule drugs, where similar functional groups contribute to stability and bioavailability. This versatility underscores the importance of having well-characterized intermediates like this one in pharmaceutical research pipelines.
As research continues to evolve, the applications of N-(3-Methylbenzyl)-1-phenylethanamine are expected to expand. New synthetic methodologies and analytical techniques will further enhance our ability to harness its potential in drug development. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, N-(3-Methylbenzyl-1-phenylethanamine) (CAS No. 356530-62-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and pharmacological relevance make it a valuable asset in drug discovery efforts. As our understanding of its properties continues to grow, so too will its impact on the development of novel therapeutic agents.
356530-62-6 (N-(3-Methylbenzyl)-1-phenylethanamine) 関連製品
- 19131-99-8((S)-(-)-N-Methyl-1-phenylethylamine)
- 10137-87-8(N-Ethyl-1-phenylethanamine)
- 32512-24-6(methyl(1-phenylethyl)amine)
- 2449-49-2(N,N,α-trimethylbenzylamine)
- 18979-53-8(4-Amyloxyphenol)
- 14683-47-7(N-Methyl-1,1-diphenylmethanamine)
- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)
- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)
- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)
- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)